![molecular formula C11H9F3N2O2S2 B2410712 4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole CAS No. 400087-44-7](/img/structure/B2410712.png)
4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole” is an organic compound with the molecular formula C11H9F3N2O2S2 . It has an average mass of 322.327 Da and a monoisotopic mass of 322.005737 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, in the synthesis of similar compounds, a Pd-catalyzed coupling reaction was used to form an intermediate .Scientific Research Applications
Molecular Structure and Interactions
The molecular structure and interactions of 1,2,3-thiadiazole derivatives, closely related to 4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole, have been extensively studied. Research reveals that these compounds exhibit unique molecular forces, such as S⋯O close contact and NH⋯N hydrogen bonds, contributing to their chemical properties and potential applications (Fülöp et al., 1987).
Synthesis Methods
The synthesis of 1,2,3-thiadiazoles, a category encompassing this compound, has been explored, revealing various methods for creating functionalized thiadiazoles and triazoles. These methods are crucial for the development of new compounds with potential applications in various fields of science (Filimonov et al., 2017).
Antimicrobial and Antifungal Properties
A significant application of 1,2,3-thiadiazole derivatives is in the field of antimicrobial and antifungal research. Studies have shown these compounds to exhibit sensitivity to both Gram-positive and Gram-negative bacteria and demonstrate antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Sych et al., 2019).
Analytical Chemistry Applications
In analytical chemistry, the differentiation between isomeric 1,2,3-thiadiazoles and triazoles, including derivatives similar to this compound, is crucial. Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) and infrared ion spectroscopy have been employed to reveal structural characteristics and distinguish between these isomers (Mazur et al., 2023).
Anticancer Research
1,3,4-Thiadiazole derivatives have shown potential in anticancer research. Studies indicate that these compounds, related to this compound, exhibit significant inhibitory activities against various cancer cell lines, highlighting their potential as anticancer agents (Angelova et al., 2022).
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with various biological targets due to the presence of a trifluoromethyl group and a sulfonyl group .
Mode of Action
The compound’s structure, particularly the presence of a trifluoromethyl group and a sulfonyl group, suggests that it may undergo various chemical reactions such as nucleophilic substitution and oxidation . The compound may interact with its targets through these reactions, leading to changes in the targets’ function .
Biochemical Pathways
The downstream effects of these pathway alterations would depend on the specific targets and reactions involved .
Pharmacokinetics
Factors such as the compound’s molecular weight, polarity, and solubility can influence its bioavailability .
Result of Action
The compound’s potential for various chemical reactions suggests that it may induce a range of molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . .
properties
IUPAC Name |
4-methyl-5-[[2-(trifluoromethyl)phenyl]methylsulfonyl]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S2/c1-7-10(19-16-15-7)20(17,18)6-8-4-2-3-5-9(8)11(12,13)14/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVRRYBCQSPQNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

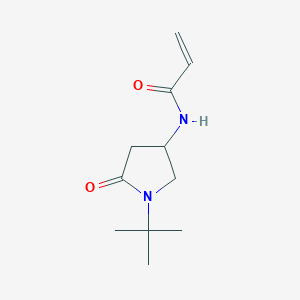
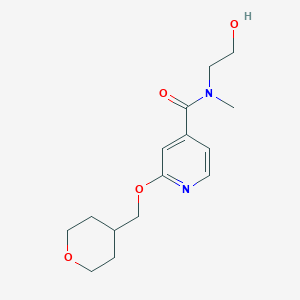

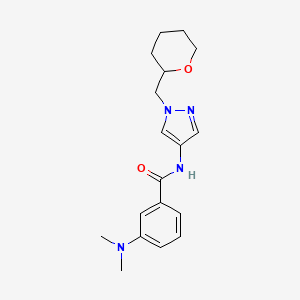
![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)
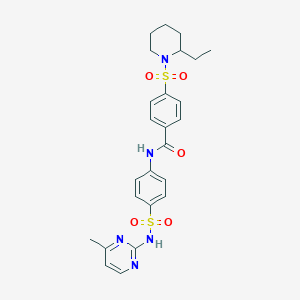

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)
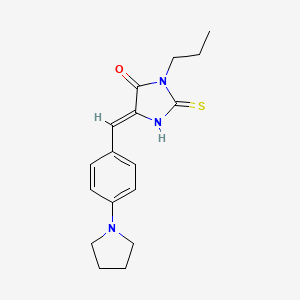
![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)
![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)
![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)